4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methylsulfonyl group, and a thioxo-dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with methylsulfonyl acetonitrile in the presence of a base to form an intermediate. This intermediate is then cyclized under acidic conditions to yield the final product. The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Molecular docking studies and proteomic analyses have been used to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dichlorophenyl)-4-methylbenzenesulfonamide: Shares the dichlorophenyl and sulfonyl groups but differs in the core structure.
2,4-Dichlorophenyl isocyanate: Contains the dichlorophenyl group but has different functional groups and reactivity
Uniqueness
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups and the thioxo-dihydropyridine ring, which confer specific chemical and biological properties not found in similar compounds .
Biological Activity
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridine ring with various substituents, suggests a variety of biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₈Cl₂N₂O₂S and a molecular weight of 359.3 g/mol. The presence of a thioxo group at position 2 and a methylsulfonyl group at position 5 enhances its biological activity. The dichlorophenyl moiety contributes to its unique chemical properties, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : The thioxo group enhances the efficacy of pyridine derivatives against various pathogens.
- Anticancer Properties : Structural analogs have demonstrated the ability to inhibit cancer cell proliferation.
- Antiviral Activity : Some derivatives have shown potential against viral infections.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and cancer progression.
- Cell Cycle Arrest : Studies on related compounds reveal that they may induce cell cycle arrest in cancer cells by modulating proteins involved in cell proliferation.
- Interaction with Biological Macromolecules : Preliminary studies suggest that understanding the interactions between this compound and biological macromolecules could provide insights into its pharmacological potential.
Anticancer Activity
A study investigated the anticancer properties of related thioxo-pyridine derivatives on human colon cancer cell lines (HT-29 and LS180). Results indicated a significant decrease in cell proliferation at concentrations ranging from 10–100 µM. The mechanism involved cell cycle arrest in the G1 phase through up-regulation of p27 KIP1 and down-regulation of cyclin D1 and CDK4 proteins, demonstrating the potential for similar effects in this compound .
Antimicrobial Studies
Research on structurally similar compounds has shown promising antimicrobial activity against various bacterial strains. The thioxo group is believed to enhance this activity by increasing binding affinity to bacterial enzymes .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(Chlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Contains a chlorophenyl group instead of dichlorophenyl | May exhibit different biological activity due to fewer halogen substitutions |
4-(Bromophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Contains a bromophenyl group | Different halogen may affect reactivity and binding properties |
4-(Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Contains a fluorophenyl group | Fluorine's electronegativity might influence the compound's reactivity |
Properties
Molecular Formula |
C13H8Cl2N2O2S2 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-5-methylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8Cl2N2O2S2/c1-21(18,19)11-6-17-13(20)9(5-16)12(11)8-3-2-7(14)4-10(8)15/h2-4,6H,1H3,(H,17,20) |
InChI Key |
YQFAFAPMMJYBAG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CNC(=S)C(=C1C2=C(C=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
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